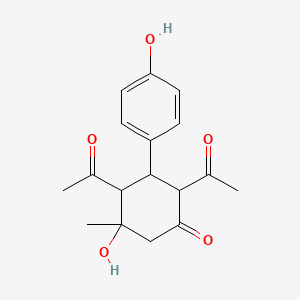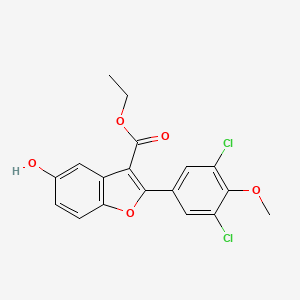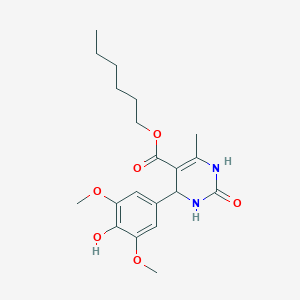![molecular formula C27H31FN2O4 B11629880 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629880.png)
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮是一种结构复杂的合成有机化合物。该化合物因其在医药化学、药理学和材料科学等多个领域的潜在应用而受到关注。其独特的结构使其能够以特定方式与生物系统相互作用,使其成为药物开发和其他科学研究的候选者。
准备方法
合成路线和反应条件
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的合成通常涉及多个步骤,包括关键中间体的形成及其随后的反应。一种常见的合成路线可能包括:
苯甲酰中间体的形成: 此步骤涉及将4-(烯丙氧基)-3-甲基苯甲酸与适当的试剂反应以形成苯甲酰中间体。
吡咯酮环的引入: 然后将苯甲酰中间体在特定条件下与2-(二乙氨基)乙胺和4-氟苯甲醛反应以形成吡咯酮环。
工业生产方法
该化合物的工业生产可能涉及优化合成路线,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以形成不同的产物,具体取决于所使用的条件和试剂。
还原: 还原反应可以改变化合物内的官能团,从而产生不同的衍生物。
取代: 该化合物可以发生取代反应,特别是在烯丙氧基和二乙氨基处。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 可以使用硼氢化钠、氢化铝锂和催化氢化等还原剂。
取代: 卤素、亲核试剂和亲电试剂等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸或酮,而还原可能产生醇或胺。
科学研究应用
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮具有多种科学研究应用:
医药化学: 该化合物的独特结构使其成为药物开发的潜在候选者,特别是在靶向特定生物途径方面。
药理学: 它可用于研究小分子与生物靶标之间的相互作用,有助于发现新的治疗剂。
材料科学: 该化合物的特性可用于开发具有特定功能的新材料。
生物学: 它可用于生化分析,以研究酶相互作用、受体结合和其他生物过程。
作用机制
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的作用机制涉及其与生物系统中特定分子靶标的相互作用。这些靶标可能包括酶、受体和其他蛋白质。该化合物的结构使其能够结合这些靶标,调节它们的活性并导致各种生物效应。所涉及的确切途径取决于具体的应用和靶标。
相似化合物的比较
类似化合物
- 4-[4-(甲氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮
- 4-[4-(乙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮
独特性
4-[4-(烯丙氧基)-3-甲基苯甲酰基]-1-[2-(二乙氨基)乙基]-5-(4-氟苯基)-3-羟基-1,5-二氢-2H-吡咯-2-酮的独特性在于其特定的官能团及其排列。烯丙氧基提供了独特的反应性,而二乙氨基和氟苯基的组合增强了其与生物靶标的潜在相互作用。这使其与类似化合物区分开来,并且对各种科学研究应用具有价值。
属性
分子式 |
C27H31FN2O4 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC 名称 |
(4E)-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H31FN2O4/c1-5-16-34-22-13-10-20(17-18(22)4)25(31)23-24(19-8-11-21(28)12-9-19)30(27(33)26(23)32)15-14-29(6-2)7-3/h5,8-13,17,24,31H,1,6-7,14-16H2,2-4H3/b25-23+ |
InChI 键 |
MKTFWDBADFYWAH-WJTDDFOZSA-N |
手性 SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3-Bromophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11629798.png)


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11629830.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)
![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)


![2-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B11629881.png)
![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
